molecular formula C19H17ClFN3O3 B11303936 N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11303936
M. Wt: 389.8 g/mol
InChI Key: ANMINCZIHQIEBF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and oxadiazole groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro and fluoro groups: These groups can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources.

    Coupling reactions: The final step often involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological or chemical outcomes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17ClFN3O3

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C19H17ClFN3O3/c1-11(2)18-23-19(27-24-18)12-3-6-14(7-4-12)26-10-17(25)22-13-5-8-16(21)15(20)9-13/h3-9,11H,10H2,1-2H3,(H,22,25)

InChI Key

ANMINCZIHQIEBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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